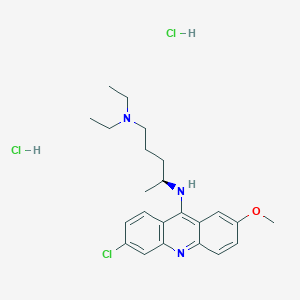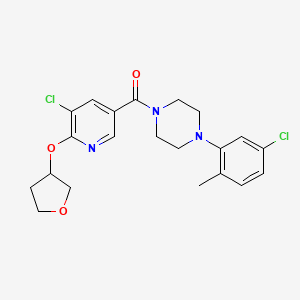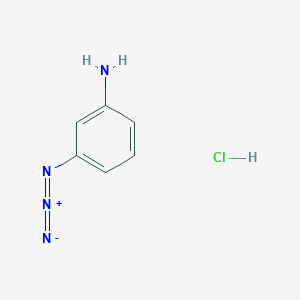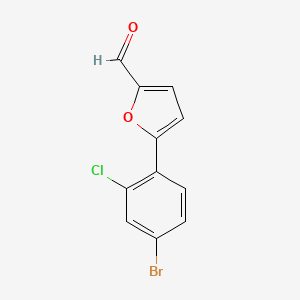![molecular formula C22H25N3O5S2 B2782319 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 477534-79-5](/img/structure/B2782319.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as BPTB and has been synthesized using a variety of methods. In
作用机制
The mechanism of action of BPTB is not fully understood, but it is believed to interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. BPTB has been shown to bind to the amyloid-beta peptide and inhibit its aggregation, which is a hallmark of Alzheimer's disease. BPTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BPTB has been shown to have both biochemical and physiological effects, including the inhibition of protein aggregation, the induction of apoptosis, and the inhibition of cell proliferation. BPTB has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
One advantage of using BPTB in lab experiments is its versatility, as it can be used in a variety of research applications. BPTB is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using BPTB is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
未来方向
There are many potential future directions for research involving BPTB, including the development of new biosensors, the study of protein folding and aggregation, and the identification of new therapeutic targets for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of BPTB and to determine its potential toxicity in vivo.
合成方法
BPTB can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with thionyl chloride and 2-methoxyethylamine to form 4-(2-methoxyethylamino)benzoyl chloride. This intermediate is then reacted with 5-phenyl-2-thiouracil to form the desired product, BPTB. Other methods include the reaction of 4-aminobenzoic acid with thionyl chloride and 5-phenyl-2-thiouracil to form 4-(5-phenyl-2-thiazolylsulfanyl)benzoyl chloride, which is then reacted with 2-methoxyethylamine to form BPTB.
科学研究应用
BPTB has been used in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils, as a ligand for the identification of protein-protein interactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, BPTB has been used in the development of biosensors and in the study of protein folding and aggregation.
属性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-14-12-25(13-15-30-2)32(27,28)19-10-8-18(9-11-19)21(26)24-22-23-16-20(31-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDHIGGRHQRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782236.png)
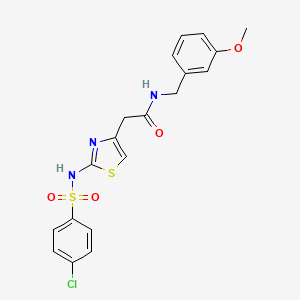

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)
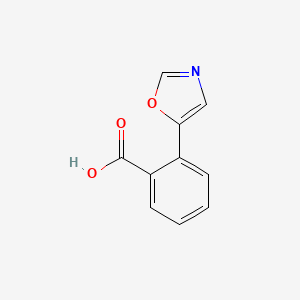

![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)
naphthalen-1-yl]methylidene})amine](/img/structure/B2782247.png)


